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2-Nitrophenol-d4

Cat. No.: B1154145
M. Wt: 143.13
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Description

Research Significance and Rationale for Investigating 2-Nitrophenol-d4 as a Model Compound

This compound serves as a significant model compound in various research areas, primarily due to its utility as an internal standard in analytical chemistry. In quantitative analysis, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a known amount of a substance added to a sample to aid in the quantification of a specific analyte. An ideal internal standard is chemically similar to the analyte but can be distinguished by the analytical instrument.

This compound is an excellent internal standard for the analysis of 2-nitrophenol (B165410) and other phenolic compounds in environmental and biological samples. researchgate.net Its chemical behavior, including its extraction efficiency and chromatographic retention time, is nearly identical to that of non-deuterated 2-nitrophenol. However, its increased mass due to the four deuterium (B1214612) atoms allows it to be clearly distinguished in a mass spectrometer. sigmaaldrich.com This ensures accurate quantification by correcting for any sample loss during preparation or fluctuations in the instrument's response.

Beyond its role as an internal standard, the study of deuterated compounds like this compound contributes to the understanding of the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By comparing the reaction rates of 2-nitrophenol and this compound, researchers can gain insights into the reaction mechanisms at a molecular level, particularly which bonds are broken or formed in the rate-determining step.

Overview of Academic Research Trajectories for Isotope-Labeled Aromatic Compounds

The academic research involving isotope-labeled aromatic compounds is diverse and expanding. A significant area of focus is in drug metabolism and pharmacokinetics (DMPK) studies. chemicalbook.com Deuteration of aromatic rings in drug candidates can alter their metabolic profiles, potentially leading to improved therapeutic properties. oc-praktikum.de Researchers investigate how deuteration affects the rate and pathways of metabolism by cytochrome P450 enzymes. nist.gov

In environmental science, isotope-labeled aromatic compounds are crucial for environmental fate and transport studies. They are used to trace the degradation pathways of pollutants, such as phenols and polycyclic aromatic hydrocarbons (PAHs), in soil and water. hpc-standards.comnih.gov The use of deuterated standards also allows for precise measurement of pollutant concentrations in complex environmental matrices. hpc-standards.com

Furthermore, isotope-labeled aromatic compounds are instrumental in mechanistic studies of organic reactions. The kinetic isotope effect observed with deuterated aromatic compounds provides valuable data for understanding reaction pathways in electrophilic aromatic substitution and other fundamental organic reactions. researchgate.net The synthesis of complex labeled aromatic structures, such as those in natural products, is also an active area of research to aid in biosynthetic studies. nist.gov

Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₆D₄HNO₃ sigmaaldrich.com
Molecular Weight 143.13 g/mol sigmaaldrich.com
CAS Number 93951-78-1 sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 43-45 °C sigmaaldrich.comhpc-standards.com
Isotopic Purity 98 atom % D sigmaaldrich.com

Properties

Molecular Formula

C₆HD₄NO₃

Molecular Weight

143.13

Synonyms

2-Hydroxynitrobenzene-d4;  2-Nitrophenol-d4;  NSC 1552-d4;  o-Hydroxynitrobenzene-d4;  o-Nitrophenol-d4; 

Origin of Product

United States

Synthetic Methodologies and Deuteration Strategies for 2 Nitrophenol D4

Regioselective Deuteration Techniques for Aromatic Ring Systems

The core challenge in synthesizing 2-Nitrophenol-d4 lies in the regioselective incorporation of four deuterium (B1214612) atoms onto the aromatic ring. The substitution can be achieved through two primary strategies: direct deuterium exchange on the final molecule or a related precursor, or by building the molecule from an already deuterated starting material.

Direct deuteration involves the exchange of hydrogen atoms for deuterium on an existing aromatic ring through a hydrogen-deuterium (H/D) exchange reaction. acanthusresearch.com This is often the more direct route but requires careful control of reaction conditions to achieve high levels of regioselective deuteration. The development of effective catalysts is central to the success of this approach.

Various methods have been developed for the deuteration of aromatic compounds, often employing a transition metal catalyst and a deuterium source like deuterium gas (D₂) or, more commonly, deuterium oxide (D₂O). google.comgoogle.com Platinum-catalyzed exchange between aromatic compounds and deuterium oxide is a well-established method. acs.org Catalysts based on platinum, rhodium, ruthenium, and nickel have been shown to be effective for deuterating aromatic rings. google.com For instance, a method using a platinum catalyst in the presence of specific alcohols like 2-propanol can facilitate the deuteration of aromatic compounds without the need for pre-activating the catalyst with deuterium gas, simplifying the operational setup. google.com

Recent advancements have focused on improving the cost-effectiveness and selectivity of these reactions. Cationic Rhodium(III) catalysts have been used for the ortho-deuteration of aromatic compounds bearing acidic directing groups, using D₂O as both the deuterium source and solvent. acs.org This method is advantageous as it can operate with low catalyst loadings, making it more economically viable for larger-scale synthesis. acs.org Similarly, earth-abundant metal catalysts, such as those based on iron and manganese, have been developed for the regioselective deuteration of alcohols in D₂O, highlighting a trend towards more sustainable and inexpensive processes. rsc.org Acid-catalyzed H/D exchange, for example using concentrated deuterated sulfuric acid (D₂SO₄), also presents a viable, catalyst-free method for labeling certain aromatic acids. nih.gov

Catalytic SystemDeuterium SourceKey FeaturesReference
Platinum, Rhodium, Nickel, etc.D₂ gas, Deuterated SolventsGeneral method for aromatic ring deuteration using an activated catalyst. google.com
Cationic Rhodium(III)D₂OPromotes regioselective deuteration ortho to acidic directing groups. Cost-effective due to low catalyst loading. acs.org
Platinum on AluminaD₂OUsed in flow-synthesis systems with microwave heating to improve throughput. tn-sanso.co.jp
Concentrated D₂SO₄D₂SO₄Acid-catalyzed H/D exchange, shown to be effective for fluorobenzoic acids without a metal catalyst. nih.gov
Manganese/Iron Pincer ComplexesD₂OCost-effective protocol using earth-abundant metals for regioselective deuteration. rsc.org

An alternative to direct deuteration is a synthetic strategy that involves constructing the target molecule from pre-labeled building blocks. acanthusresearch.com For this compound, this could involve the nitration of a fully deuterated phenol (B47542) (phenol-d6). The synthesis of phenol itself can be followed by a direct H/D exchange to produce the deuterated precursor.

The subsequent nitration of phenol typically yields a mixture of ortho and para isomers. prepchem.comoc-praktikum.de A common laboratory preparation involves reacting phenol with a mixture of sodium nitrate (B79036) and sulfuric acid at low temperatures. prepchem.com A significant challenge in this approach is the potential for back-exchange, where deuterium atoms are replaced by hydrogen from the reaction medium, particularly under harsh acidic conditions. Therefore, the nitration step must be carefully optimized to preserve the isotopic labeling of the aromatic ring. The separation of the resulting 2-nitrophenol (B165410) and 4-nitrophenol (B140041) isomers is a critical subsequent step, often accomplished by steam distillation, which takes advantage of the volatility of the ortho isomer. prepchem.com

This multi-step approach offers the potential for high isotopic incorporation, as the initial deuteration of the precursor can often be driven to completion. However, it requires a more extensive synthetic sequence compared to direct deuteration.

Synthetic StrategyDescriptionAdvantagesChallenges
Direct DeuterationH/D exchange on 2-nitrophenol or phenol using a catalyst and deuterium source.Fewer synthetic steps; potentially more atom-economical.Requires catalyst development; may result in incomplete deuteration; regioselectivity can be difficult to control.
Precursor SynthesisSynthesis from a pre-labeled building block, e.g., nitration of phenol-d6.Can achieve very high and specific isotopic incorporation.Longer synthetic route; risk of D/H back-exchange in subsequent steps; requires separation of isomers.

Purification and Isolation Methodologies for High Isotopic Purity

Achieving high isotopic and chemical purity is critical for the function of this compound as an internal standard. moravek.com The purification process must address two types of impurities: chemical impurities, such as isomeric byproducts, and isotopic impurities, which are molecules with fewer than the desired number of deuterium atoms.

Initially, chemical purification is performed. As the nitration of phenol produces both 2-nitrophenol and 4-nitrophenol, these isomers must be separated. prepchem.com Steam distillation is a highly effective method for this separation, as the intramolecular hydrogen bond in 2-nitrophenol makes it more volatile than the intermolecularly hydrogen-bonded 4-nitrophenol. prepchem.com Other chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can also be employed for purification. moravek.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrophenol D4

Vibrational Spectroscopy for Deuterium (B1214612) Isotope Effects (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides profound insight into the molecular structure of 2-Nitrophenol-d4 by analyzing its fundamental vibrations. The substitution of hydrogen with deuterium, a heavier isotope, results in predictable shifts in vibrational frequencies, particularly for modes involving the substituted atoms. These isotopic shifts serve as a definitive marker for successful deuteration.

The most direct spectroscopic evidence of deuteration in this compound is the appearance of carbon-deuterium (C-D) vibrational modes and the concurrent disappearance of carbon-hydrogen (C-H) modes associated with the aromatic ring.

C-D Stretching (νC-D): In the unlabeled 2-Nitrophenol (B165410), aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region of the FT-IR and Raman spectra. longdom.org Due to the increased mass of deuterium compared to hydrogen, the corresponding C-D stretching vibrations in this compound are expected to appear at significantly lower frequencies, generally in the 2200–2300 cm⁻¹ range. This substantial shift is a hallmark of the kinetic isotope effect.

C-D Bending (δC-D): Similarly, the in-plane and out-of-plane C-H bending (or deformation) vibrations, which occur at lower wavenumbers than stretching vibrations, also shift to lower frequencies upon deuteration. These shifts, while smaller in absolute terms than the stretching frequency shifts, are readily detectable and provide complementary evidence for the presence of C-D bonds.

Table 1: Comparison of Expected Vibrational Frequencies (cm⁻¹) for Aromatic C-H and C-D Bonds
Vibrational ModeTypical Range for C-H (in 2-Nitrophenol)Predicted Range for C-D (in this compound)Reference
Stretching (ν)3000 - 31002200 - 2300 longdom.org
In-plane Bending (δ)1000 - 1300~750 - 975
Out-of-plane Bending (γ)675 - 900~500 - 675

The deuteration of the phenyl ring also induces subtle, secondary shifts in the vibrational frequencies of the functional groups that are not directly isotopically labeled, namely the nitro (NO₂) and hydroxyl (OH) groups. These perturbations arise from changes in vibrational coupling and the electronic environment.

Hydroxyl Group (-OH): The O-H stretching frequency in 2-Nitrophenol is significantly influenced by a strong intramolecular hydrogen bond with the adjacent nitro group. longdom.org While the primary isotopic substitution is on the carbon ring, the change in the ring's vibrational dynamics can slightly alter this hydrogen bonding interaction. This may lead to a minor shift (typically a few cm⁻¹) in the broad O-H stretching band.

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact mass of this compound, which directly confirms its elemental composition and, crucially, its isotopic purity.

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of a stable, isotopically labeled internal standard. osti.govnih.gov In this context, this compound serves as the ideal internal standard for the precise quantification of unlabeled 2-Nitrophenol in various matrices. The principle involves adding a known quantity of the labeled standard (the "spike") to a sample containing the unlabeled analyte. osti.gov The sample is then analyzed by mass spectrometry. By measuring the intensity ratio of the mass spectral signals for the labeled and unlabeled compounds, the exact concentration of the native analyte in the original sample can be calculated with high accuracy and precision, correcting for sample loss during preparation and analysis. nih.gov

Beyond confirming the molecular weight, HRMS allows for detailed analysis of the molecule's fragmentation pattern upon ionization. This is critical for verifying that the deuterium atoms are located on the phenyl ring as intended.

The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) of this compound will be four mass units higher than that of its unlabeled counterpart. Analysis of the fragment ions produced through collision-induced dissociation (CID) provides further proof of the label's location. For instance, a common fragmentation pathway for nitroaromatics involves the loss of the nitro group (NO₂) or a hydroxyl radical (•OH). nih.gov If a fragment ion retains the deuterated phenyl ring, its m/z value will be shifted accordingly. This confirms that the deuterium labels are stable on the aromatic ring and not exchanged with the hydroxyl proton.

Table 2: Predicted High-Resolution m/z Values for Key Ions of 2-Nitrophenol and this compound (Positive Ion Mode)
IonFormulam/z (2-Nitrophenol)m/z (this compound)Mass Shift (Da)
[M+H]⁺C₆H₆NO₃ / C₆H₂D₄NO₃140.0393144.0644+4.0251
[M-OH]⁺C₆H₄NO₂ / C₆D₄NO₂122.0288126.0539+4.0251
[M-NO₂]⁺C₆H₅O / C₆HD₄O93.033597.0586+4.0251

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy offers unambiguous confirmation of isotopic labeling by directly probing the nuclei within the molecule. Both ¹H (proton) and ²H (deuterium) NMR are used to verify the structure of this compound.

In ¹H NMR spectroscopy, deuterium is "silent" at the proton resonance frequency. studymind.co.uk Therefore, the most compelling evidence for successful deuteration of the aromatic ring is the absence of signals in the aromatic region (typically 6.5-8.5 ppm) of the ¹H spectrum, where the four phenyl protons of unlabeled 2-Nitrophenol would normally appear. The only remaining proton signals would be from the hydroxyl group (-OH) and any residual protic impurities.

Conversely, a ²H (or D-NMR) spectrum can be acquired to directly observe the deuterium nuclei. sigmaaldrich.com This spectrum would show signals in the aromatic region corresponding to the four deuterium atoms on the phenyl ring. The chemical shifts in the ²H spectrum are identical to their ¹H counterparts, providing definitive proof of the label's location. nih.gov Quantitative ²H NMR can also be employed to determine the isotopic enrichment at each specific site on the ring. sigmaaldrich.com

Table 3: Comparison of Expected NMR Spectral Features for 2-Nitrophenol and this compound
Spectroscopy TypeExpected Signals for 2-NitrophenolExpected Signals for this compoundInference
¹H NMRMultiple signals in the 6.5-8.5 ppm range (aromatic H); One signal for -OH.Absence of signals in the 6.5-8.5 ppm range; One signal for -OH.Confirms replacement of aromatic hydrogens.
²H NMROnly natural abundance signal (if any).Multiple signals in the 6.5-8.5 ppm range (aromatic D).Directly confirms the presence and location of deuterium labels. sigmaaldrich.com

¹H and ¹³C NMR Spectral Alterations due to Deuteration

The substitution of hydrogen with deuterium in the aromatic ring of 2-nitrophenol leads to distinct and predictable changes in both its ¹H and ¹³C NMR spectra. These alterations are primarily due to the different magnetic properties of deuterium (a spin-1 nucleus) compared to protium (B1232500) (a spin-1/2 nucleus) and the slight changes in molecular vibrations and bond lengths upon isotopic substitution.

In the ¹H NMR spectrum of unlabeled 2-nitrophenol, the aromatic protons exhibit a complex splitting pattern due to spin-spin coupling. chemicalbook.comoc-praktikum.de The chemical shifts and coupling constants for the parent compound are well-established. chemicalbook.com

Expected ¹H NMR Spectral Changes in this compound:

In this compound, where the four aromatic protons are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum will be absent. The most prominent feature will be the disappearance of the complex multiplet structure in the aromatic region (typically around 6.9 to 8.1 ppm). chemicalbook.com The only remaining proton signal would be that of the hydroxyl group (-OH), which typically appears as a broad singlet. libretexts.org The chemical shift of this hydroxyl proton may experience a minor isotopic shift. The absence of the aromatic proton signals is the most direct evidence of successful deuteration of the ring.

Expected ¹³C NMR Spectral Alterations:

The ¹³C NMR spectrum of this compound also displays characteristic changes compared to its non-deuterated counterpart. chemicalbook.com The primary effects observed are:

Disappearance of ¹J(C-H) coupling: In the proton-coupled ¹³C NMR spectrum, the large one-bond coupling between the carbon and hydrogen atoms is absent for the deuterated carbons.

Appearance of ¹J(C-D) coupling: Instead, a smaller one-bond coupling to deuterium is observed. The coupling constant (¹J(C-D)) is related to the corresponding proton coupling (¹J(C-H)) by the ratio of the gyromagnetic ratios of deuterium and protium (γD/γH ≈ 0.154). This results in a multiplet (a 1:1:1 triplet for a CD group) with a significantly smaller splitting compared to the corresponding CH doublet. In a broadband proton-decoupled ¹³C NMR spectrum, these deuterated carbon signals will appear as sharp singlets.

Isotope Shifts (α and β effects): The chemical shifts of the carbon atoms directly bonded to deuterium (α-effect) and the adjacent carbon atoms (β-effect) are altered. Typically, deuteration causes a small upfield shift (to lower ppm values) in the resonance of the directly attached carbon (α-isotope shift). nih.gov Smaller upfield or sometimes downfield shifts can be observed for the carbon atoms one bond away (β-isotope shifts). nih.gov

Below is a comparison of the reported ¹³C NMR data for 2-nitrophenol and the expected changes for this compound.

Carbon Atom2-Nitrophenol δ (ppm)Expected this compound δ (ppm)Expected Multiplicity (in proton-decoupled spectrum)
C1 ~155.0~155.0Singlet
C2 ~137.0~137.0Singlet
C3 ~125.0Upfield shiftedSinglet
C4 ~120.0Upfield shiftedSinglet
C5 ~134.0Upfield shiftedSinglet
C6 ~119.0Upfield shiftedSinglet

Note: The exact chemical shifts for this compound can vary slightly based on solvent and experimental conditions. The table illustrates the expected trends based on known isotope effects.

Quantitative NMR for Isotopic Enrichment Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful and non-destructive technique for determining the isotopic enrichment of deuterated compounds like this compound. nih.govnih.gov This method relies on the precise measurement of signal integrals in the NMR spectrum.

Several qNMR-based approaches can be employed:

¹H qNMR: In ¹H qNMR, the isotopic purity is determined by comparing the integral of the residual proton signals in the deuterated positions to the integral of a signal from a non-deuterated position or an internal standard of known concentration. For this compound, the very low intensity of any remaining signals in the aromatic region would be integrated and compared to the integral of the hydroxyl proton or a certified internal standard. The percentage of deuteration can then be calculated. This method is highly accurate for determining high levels of isotopic enrichment. nih.govresearchgate.net

²H (Deuterium) NMR: Deuterium NMR is another direct method for assessing isotopic enrichment. In this experiment, the deuterium signals are observed directly. The spectrum would show signals corresponding to the deuterated positions on the aromatic ring. By integrating these signals and comparing them to an internal standard containing a known amount of deuterium, the absolute amount of deuterium in the sample can be quantified. This technique is particularly useful for highly deuterated compounds where residual proton signals are too weak to be accurately integrated. eurisotop.com

¹³C qNMR: The isotopic enrichment can also be assessed using ¹³C NMR by observing the signals of the carbon atoms attached to deuterium. The presence of both deuterated and non-deuterated isotopologues would result in separate signals for the corresponding carbons due to the deuterium isotope shift. chemicalbook.comresearchgate.net By integrating the signals of the deuterated and non-deuterated carbons, the isotopic ratio at each specific position can be determined. This method provides site-specific isotopic purity information.

A combined approach, for instance using both ¹H and ²H NMR, can provide a very accurate and comprehensive assessment of the isotopic abundance in partially or fully labeled compounds. nih.gov The choice of method often depends on the level of deuteration and the specific information required.

Applications of 2 Nitrophenol D4 in Mechanistic and Kinetic Investigations

Kinetic Isotope Effect (KIE) Studies in Organic and Biological Reactions

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactants with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH). By comparing the reaction rates of 2-nitrophenol (B165410) with 2-nitrophenol-d4, researchers can gain critical information about the reaction mechanism. smolecule.com The presence of deuterium (B1214612) can influence reaction rates, and measuring the magnitude of this effect helps to elucidate the steps involving bond formation or cleavage to the labeled atom. smolecule.com

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu A significant KIE (typically kH/kD > 2) strongly suggests that the C-H (or O-H, N-H) bond is being cleaved in the slowest step of the reaction. Conversely, the absence of a significant KIE indicates that this bond cleavage is not part of the rate-determining step. princeton.edu

Reactant SystemIsotopic SubstitutionKinetic Isotope Effect (klight/kheavy)Mechanistic Implication
Catalytic Reduction of 4-Nitrophenol (B140041)NaBH4 vs. NaBD41.51Indicates involvement of the reducing agent in the rate-determining step. researchgate.net
Catalytic Reduction of 4-NitrophenolH2O vs. D2O2.06Suggests the solvent (water) is also involved in the rate-determining step, likely as a proton source. researchgate.net

This type of analysis, when applied using this compound, allows researchers to map the energy landscape of a reaction, providing evidence for the structure of the transition state.

Nitrophenols are excellent model compounds for studying proton transfer reactions, a fundamental process in chemistry and biology. cdnsciencepub.comnih.gov 2-nitrophenol itself can undergo an excited-state intramolecular proton transfer (ESIPT). d-nb.info Using this compound, where either the hydroxyl proton or the ring protons are substituted with deuterium, allows for detailed investigation of these transfer mechanisms. For example, gas-phase photolysis of 2-nitrophenol has been shown to produce nitrous acid (HONO), a reaction believed to proceed via an intramolecular hydrogen transfer to the nitro group. d-nb.info Comparing the rate of HONO formation from 2-nitrophenol versus a deuterated analogue would provide definitive evidence for the role of this proton transfer in the rate-limiting step of the decomposition pathway.

Mechanistic Probes in Enzymatic Systems

In enzymology, isotopically labeled substrates like this compound serve as powerful mechanistic probes. benchchem.com Because enzymes are highly specific, the labeled substrate must be structurally almost identical to the natural substrate to be accepted into the active site. The minimal structural perturbation caused by deuterium substitution makes this compound an ideal candidate for studying enzymes that process phenolic compounds. benchchem.com

Enzymes exhibit remarkable substrate specificity. By using this compound and its derivatives (e.g., glycosides), researchers can probe the catalytic steps of enzymes like glycosidases or phosphatases. nih.govcsbsju.edu For example, low molecular weight protein tyrosine phosphatase utilizes p-nitrophenylphosphate as a substrate, releasing p-nitrophenol. csbsju.edu A KIE study using a deuterated version of the substrate could elucidate whether C-H bond vibrations influence substrate binding or if proton transfers are involved in the catalytic cleavage, thereby clarifying the enzymatic pathway. The comparison of kinetic parameters (Km and Vmax) between the deuterated and non-deuterated substrates can reveal the influence of the isotopic substitution on both substrate binding affinity and the maximum catalytic rate. smolecule.com

The dynamics of interactions between an enzyme and its substrate are crucial for catalysis. This compound can be used to probe these interactions. benchchem.com Isotope effects observed during enzymatic reactions can provide insights into the specific C-H bond interactions within the enzyme's active site. benchchem.com Techniques like NMR spectroscopy can be used to compare the binding of 2-nitrophenol and this compound, revealing subtle differences in how the enzyme accommodates the substrate and positions it for catalysis. These studies help to build a more complete picture of the enzyme's catalytic strategy. nih.gov

Reaction Pathway Delineation in Complex Chemical Transformations

Many chemical reactions proceed through multiple steps involving transient intermediates. Isotopic labeling is a cornerstone technique for tracing the journey of atoms through these complex pathways.

The atmospheric transformation of 2-nitrophenol into 2,4-dinitrophenol (B41442) is one such complex process. nih.gov It is believed to occur through the reaction of excited nitrophenols with nitrogen dioxide. nih.gov By using ring-deuterated this compound, researchers could follow the reaction using mass spectrometry to confirm whether the aromatic ring remains intact and to identify the specific positions that are most reactive. This helps to distinguish between different proposed nitration pathways. nih.govcopernicus.org Similarly, in the catalytic reduction of nitrophenols to aminophenols, a reaction often used to test catalyst performance, the source of the hydrogen atoms added to the nitro group has been a subject of investigation. researchgate.net Studies using deuterated solvents (D2O) and reducing agents (NaBH4) have demonstrated that the protons can come from the solvent rather than the borohydride (B1222165) reagent, a key mechanistic detail that isotopic labeling helped to clarify. researchgate.net Applying this methodology to the reduction of this compound could provide further validation of these mechanisms across different nitrophenol isomers.

2 Nitrophenol D4 As an Internal Standard in Advanced Analytical Methodologies

Development and Validation of Quantitative Analytical Methods

The validation of an analytical method ensures that it is suitable for its intended purpose. For quantitative methods, key validation parameters include linearity, accuracy, precision, specificity, and sensitivity. ich.org The use of a stable isotope-labeled internal standard like 2-Nitrophenol-d4 is considered a "gold standard" approach, as it significantly enhances the reliability of the validation process, especially when dealing with complex sample types or multi-step sample preparation procedures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and detection of volatile and semi-volatile compounds. In trace analysis, this compound is an effective internal standard for the quantification of nitrophenolic compounds. For instance, deuterated nitrophenol ([2H4]-nitrophenol) has been successfully employed as an internal standard for the determination of pesticides in air samples. nih.gov

A primary challenge in the GC analysis of nitrophenols is their high polarity and low vapor pressure, which can lead to poor peak shape and adsorption to active sites within the GC system, thereby reducing sensitivity. researchgate.netresearchgate.net To overcome these issues, derivatization is often employed to convert the nitrophenols into less polar and more volatile derivatives prior to GC analysis. researchgate.net this compound is an ideal internal standard in such methods because it undergoes the same derivatization reaction and experiences similar losses or variations during sample handling and injection as the unlabeled analyte. This ensures that the ratio of the analyte to the internal standard remains constant, leading to accurate quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For analyzing non-volatile or thermally labile compounds in complex matrices such as biological fluids or environmental extracts, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.gov However, LC-MS/MS analysis is susceptible to "matrix effects," where co-eluting substances from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. nih.govyoutube.com

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to compensate for these matrix effects. nih.gov Because this compound co-elutes with the native 2-nitrophenol (B165410) and has nearly identical ionization efficiency, it experiences the same degree of signal suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively normalized. nih.govyoutube.com Method validation for LC-MS/MS involves demonstrating acceptable performance for linearity, accuracy, and precision, which is greatly facilitated by the use of an appropriate internal standard. mdpi.comnih.gov

The table below summarizes typical validation parameters achieved in well-developed LC-MS/MS methods, illustrating the high quality of data attainable.

Validation ParameterTypical Performance MetricDescription
Linearity (R²) > 0.999Indicates a strong correlation between the analyte concentration and the instrument's response across a specified range. mdpi.comnih.govpom.go.id
Accuracy (% Recovery) 90% – 110%Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples. nih.govpom.go.id
Precision (% RSD) < 15%Describes the closeness of repeated measurements, with lower relative standard deviation (RSD) indicating higher precision. nih.govpom.go.id

Matrix Effects Compensation and Calibration Curve Performance

Matrix effects pose a significant challenge in mass spectrometry. An effective internal standard like this compound is crucial for mitigating their impact and ensuring robust calibration. nih.govyoutube.com By plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, a calibration curve is constructed. This ratiometric approach corrects for losses during sample processing and variations in instrument response caused by matrix components. youtube.com

This correction results in calibration curves with excellent linearity, typically yielding a coefficient of determination (R²) greater than 0.99. researchgate.netresearchgate.net Even in complex food or environmental samples where ion suppression can be significant, the use of an isotopically labeled internal standard allows for the generation of a linear, accurate, and repeatable calibration curve, enabling reliable quantification. youtube.com

Method Detection Limit (MDL) and Limit of Quantification (LOQ) Studies in Environmental and Biological Samples

The Method Detection Limit (MDL) and Limit of Quantification (LOQ) are key metrics of a method's sensitivity. The MDL is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that it is distinguishable from a blank sample. epa.govwef.org The LOQ is the lowest concentration of an analyte that can be quantitatively determined with a stated level of acceptable precision and accuracy. nih.govresearchgate.netnih.gov The LOQ is often defined as the concentration corresponding to a signal-to-noise ratio of 10, or 10 times the standard deviation of the blank. nih.govd-nb.info

Determining these limits is a critical part of method validation, especially for monitoring pollutants in environmental samples or trace compounds in biological specimens. d-nb.info Studies analyzing nitrophenols in various water sources have established detection and quantification limits in the low microgram-per-liter (µg/L) range, demonstrating the high sensitivity of modern analytical techniques. The use of an internal standard like this compound is integral to ensuring that such low-level measurements are not only detectable but also accurate and reproducible.

The following table presents research findings on the detection and quantification limits for nitrophenols in environmental water samples.

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
Nitrophenols (group) River, Lake, Field WaterUDSA-DLLME, UPLC-PDA0.1 - 2.6 µg/LNot Specified
2-Nitrophenol Environmental WaterDLLME, UHPLC0.075 - 0.27 µg/L (as part of group)Not Specified
Organochlorine Pesticides WaterGC-ECD0.001 - 0.005 µg/L0.002 - 0.016 µg/L
Organochlorine Pesticides SedimentGC-ECD0.001 - 0.005 µg/g0.003 - 0.017 µg/g

Data compiled from multiple studies to show typical sensitivity for trace analysis in environmental matrices. d-nb.inforesearchgate.net


Environmental Transformation and Degradation Pathway Investigations of Nitrophenols Utilizing Deuterated Analogs

Photochemical Degradation Pathway Elucidation

The photochemical degradation of nitrophenols is a significant process that contributes to their removal from the environment. The use of deuterated analogs like 2-Nitrophenol-d4 is instrumental in detailed mechanistic and kinetic studies of these photochemical reactions.

Direct photolysis involves the degradation of a chemical upon direct absorption of light. Studies on the photolysis of 2-nitrophenol (B165410) have shown that it can undergo transformation in both gas and aqueous phases. rsc.org The photolysis of 2-nitrophenol in the gas phase has been identified as a potential source of nitrous acid (HONO) in the atmosphere. rsc.orgresearchgate.net The reaction is initiated by intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. researchgate.net

Theoretical calculations on 2-nitrophenol photolysis suggest that upon excitation to the triplet state (T1), it can dissociate to produce hydroxyl radicals (OH•) and nitric oxide (NO) as major products. rsc.org The photolysis frequencies for HONO generation from gas-phase 2-nitrophenol are estimated to be significant, highlighting its potential contribution to atmospheric chemistry. rsc.org

Table 1: Key Parameters in the Photolysis of 2-Nitrophenol

Parameter Value/Observation Significance
Primary Photolysis Products Nitrous Acid (HONO), Hydroxyl Radicals (OH•), Nitric Oxide (NO) Indicates multiple competing degradation pathways.
Initiation Step Intramolecular hydrogen transfer Confirmed by studies on similar ortho-substituted phenols. researchgate.net
Kinetic Isotope Effect (KIE) Expected to be significant for deuterated analogs Would provide evidence for the rate-determining step. nih.gov

| Gas-Phase Photolysis Frequency | 5.73 × 10⁻⁵ s⁻¹ (for HONO generation) | Suggests a notable atmospheric source of HONO. rsc.org |

In natural waters, the degradation of nitrophenols can be accelerated through photosensitized reactions. Dissolved organic matter, such as humic substances, can absorb sunlight and generate reactive oxygen species (ROS), including singlet oxygen (¹O₂), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), which then react with and degrade the pollutant. nih.gov

Microbial Biodegradation Mechanisms and Biotransformation Product Identification

Microbial degradation is a key process for the removal of nitrophenols from soil and water. Deuterated analogs are invaluable in tracing the metabolic pathways and identifying the microorganisms responsible for the degradation.

2-nitrophenol can be degraded by various microorganisms under both aerobic and anaerobic conditions. Under anaerobic conditions, a common initial step is the reduction of the nitro group to an amino group, forming 2-aminophenol. nih.gov This biotransformation significantly reduces the toxicity of the compound. nih.gov

Under aerobic conditions, the degradation of nitrophenols often proceeds via monooxygenation, where a hydroxyl group is introduced into the aromatic ring. For 2-nitrophenol, this can lead to the formation of catechol. nih.gov The subsequent degradation involves ring cleavage and further metabolism through central metabolic pathways. nih.govnih.gov

The use of this compound allows for the unambiguous identification of these metabolites in complex environmental samples using techniques like GC-MS or LC-MS. The deuterium (B1214612) label provides a clear mass shift, distinguishing the biotransformation products of the target compound from other structurally similar molecules present in the environment.

Table 2: Comparison of Aerobic and Anaerobic Biodegradation of 2-Nitrophenol

Condition Initial Step Key Intermediate Significance
Anaerobic Reduction of nitro group 2-Aminophenol Detoxification of the parent compound. nih.gov

| Aerobic | Monooxygenation | Catechol | Leads to ring cleavage and complete mineralization. nih.gov |

Functional marker genes encode the enzymes responsible for specific degradation steps. Studying these genes helps in identifying the microbial populations with the potential to degrade a particular pollutant. For nitrophenols, genes encoding for nitroreductases and monooxygenases are of particular interest.

Stable Isotope Probing (SIP) is a powerful technique that links microbial identity to function. researchgate.net In a typical SIP experiment, a substrate labeled with a heavy isotope (e.g., ¹³C or ¹⁵N) is introduced into an environmental sample. Microorganisms that actively consume the substrate incorporate the heavy isotope into their biomass, including their DNA and RNA. By separating and analyzing the "heavy" nucleic acids, researchers can identify the active degraders.

While most SIP studies with nitrophenols have utilized ¹³C- or ¹⁵N-labeled compounds, the same principle applies to deuterated analogs like this compound. The incorporation of deuterium into microbial biomass would lead to an increase in its density, allowing for the separation and identification of the responsible microorganisms. Compound-specific isotope analysis (CSIA) is another related technique that measures the isotopic fractionation of the pollutant itself during degradation. Studies on the biodegradation of 2-nitrophenol have shown that different degradation pathways (monooxygenation vs. reduction) result in distinct carbon and nitrogen isotope fractionation patterns. nih.govnih.gov The use of this compound in CSIA studies could provide additional dimensions to these analyses, further refining the understanding of the degradation mechanisms.

Advanced Oxidation Processes (AOPs) in Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). youtube.com AOPs include processes like ozonation (O₃), UV/H₂O₂, and Fenton reactions. mdpi.commdpi.com

Table 3: Common Advanced Oxidation Processes for Nitrophenol Degradation

AOP Method Primary Oxidant General Mechanism
Ozonation (O₃) Ozone, Hydroxyl Radicals (•OH) Direct reaction with O₃ or indirect reaction with •OH formed from O₃ decomposition. nih.gov
UV/H₂O₂ Hydroxyl Radicals (•OH) Photolysis of H₂O₂ by UV light generates •OH. mdpi.com

| Fenton Reaction | Hydroxyl Radicals (•OH) | Reaction of Fe²⁺ with H₂O₂ to produce •OH. acs.org |

Hydroxyl Radical-Initiated Degradation Pathways

The hydroxyl radical (•OH) is a highly reactive and nonselective oxidant that plays a significant role in the atmospheric and aquatic degradation of organic pollutants. researchgate.netnih.gov It is one of the primary oxidative species responsible for breaking down persistent compounds in advanced oxidation processes (AOPs). researchgate.net The degradation of nitrophenols initiated by hydroxyl radicals typically involves an electrophilic addition of the •OH radical to the aromatic ring. researchgate.net This initial attack leads to the formation of various intermediates.

In laboratory studies designed to unravel these complex reaction mechanisms for 2-nitrophenol, the deuterated analog this compound is employed as an internal standard or surrogate. Its unique mass, due to the replacement of four hydrogen atoms with deuterium, allows it to be distinguished from the non-labeled parent compound using mass spectrometry. This enables researchers to accurately track the disappearance of the parent 2-nitrophenol and quantify the formation of transient intermediate products without interference from the standard itself.

Research on analogous compounds like 4-nitrophenol (B140041) has shown that the •OH-initiated reaction leads to the formation of hydroxylated intermediates. researchgate.netresearchgate.net For 2-nitrophenol, the primary degradation products would be nitrocatechols and other dihydroxylated isomers. Further oxidation of these intermediates can lead to ring-opening and eventual mineralization into carbon dioxide, water, and inorganic nitrogen compounds. researchgate.net

Table 1: Key Intermediates in the Hydroxyl Radical-Initiated Degradation of 2-Nitrophenol

Intermediate ClassSpecific Compounds (Examples)Role in Degradation Pathway
Hydroxylated Adducts Dihydroxy-nitrocyclohexadienyl radicalsInitial unstable product of •OH addition to the aromatic ring.
Nitrocatechols 3-Nitro-1,2-benzenediol (3-Nitrocatechol)Formed by elimination of a hydrogen atom from the adduct.
Ring-Opened Products Short-chain carboxylic acidsResult from the breakdown of the aromatic ring following further oxidation.

Catalyst-Mediated Degradation Studies

Catalytic processes are widely investigated for the efficient removal of nitrophenols from water. mdpi.com These methods include photocatalysis and catalytic reduction, often employing nanomaterials to enhance reaction rates. researchgate.netnih.gov In these studies, this compound is crucial for ensuring the accuracy of kinetic data and degradation efficiency calculations. It is typically used as an internal standard to correct for variations in sample preparation and analytical instrument response.

Photocatalysis: Photocatalytic degradation often utilizes semiconductor materials like titanium dioxide (TiO₂) or modified composites such as reduced graphene oxide-TiO₂ (rGO-TiO₂). nih.govacs.org When illuminated with light of appropriate energy (e.g., UV or visible light), the catalyst generates electron-hole pairs, which in turn produce highly reactive oxygen species (ROS), including hydroxyl radicals. nih.govacs.org These radicals then attack and degrade the 2-nitrophenol molecules, as described in the previous section.

Catalytic Reduction: Catalytic reduction primarily targets the nitro group (-NO₂) of the nitrophenol molecule. Using catalysts such as metal nanoparticles (e.g., gold, silver, nickel) supported on various materials, and a reducing agent like sodium borohydride (B1222165) (NaBH₄), the nitro group is reduced to an amino group (-NH₂). researchgate.netrsc.orgresearchgate.net This process transforms 2-nitrophenol into the less toxic compound 2-aminophenol. researchgate.net The progress of this transformation is often monitored by UV-vis spectroscopy, showing a decay in the characteristic absorbance peak of 2-nitrophenol. researchgate.net

Table 2: Examples of Catalyst Systems for Nitrophenol Degradation

Catalyst SystemDegradation TypeTarget Pollutant ExampleRole of this compound
rGO-TiO₂ Photocatalysis2-NitrophenolInternal standard for quantification. nih.gov
Cu₂O/TiO₂ Network Photocatalysisp-NitrophenolInternal standard for kinetic studies. acs.org
Alginate/TiO₂–Ag Nanocomposite Catalytic Reduction2-NitrophenolInternal standard for efficiency measurement. researchgate.net
Au@NiAlTi LDH Catalytic Reduction4-NitrophenolInternal standard for reaction rate calculation. rsc.org

Isotopic Tracing for Fate and Transport Studies in Environmental Systems

Isotopically labeled compounds are powerful tools for studying the fate and transport of contaminants in complex environmental systems such as soil and groundwater. acs.org The use of a stable isotope label, such as deuterium in this compound, provides a distinct tracer that can be accurately measured and differentiated from the unlabeled contaminant and other background compounds. acs.org This allows for precise tracking of the compound's movement, partitioning, and transformation.

When this compound is introduced into an environmental microcosm (e.g., a soil column or water-sediment system), its pathway can be monitored over time. This helps to determine key environmental parameters:

Transport: Researchers can measure how the compound moves with water flow (advection) and spreads out (dispersion).

Partitioning: The distribution of the compound between different environmental phases—such as water, soil organic matter, and sediment—can be quantified. nih.gov

Degradation Rate: The rate at which the compound is transformed or mineralized under specific environmental conditions (e.g., aerobic or anaerobic) can be accurately determined. nih.gov

Studies on nitrophenol biodegradation have utilized compound-specific isotope analysis (CSIA) with carbon and nitrogen isotopes to distinguish between different enzymatic degradation pathways. nih.gov Similarly, introducing this compound allows for a clear accounting of the parent compound and its unique degradation products, helping to build comprehensive models of its environmental behavior and persistence. dtic.mil

Table 3: Applications of this compound in Fate and Transport Studies

ApplicationStudy TypeInformation GainedAnalytical Technique
Sorption/Desorption Soil column experimentsSoil partition coefficient (Kd); mobility potential.Liquid Chromatography-Mass Spectrometry (LC-MS)
Biodegradation Microcosm incubationDegradation half-life; identification of metabolic products.Gas Chromatography-Mass Spectrometry (GC-MS)
Leaching Potential Lysimeter studiesMovement through soil profile into groundwater.LC-MS
Pathway Elucidation Spiked environmental samplesTracing the formation of specific deuterated metabolites.High-Resolution Mass Spectrometry

Theoretical and Computational Chemistry Approaches for 2 Nitrophenol D4

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful techniques for investigating the molecular structure and energetics of 2-Nitrophenol-d4. mdpi.comnumberanalytics.com These methods solve the Schrödinger equation for the molecule, providing accurate predictions of its properties.

Geometry Optimization and Conformational Analysis

Computational studies on the parent compound, 2-Nitrophenol (B165410), have shown that the molecule possesses a planar C_s symmetry in its most stable conformer due to this strong intramolecular hydrogen bond. longdom.org It is expected that this compound would adopt a very similar optimized geometry. The substitution of hydrogen with deuterium (B1214612) in the phenyl ring is not anticipated to cause a major change in the bond lengths and angles of the core structure, though subtle differences in vibrational frequencies and zero-point energies are expected. pharmacy180.com

Conformational analysis of 2-Nitrophenol suggests the existence of multiple conformers. longdom.org However, the conformer with the intramolecular hydrogen bond is significantly more stable. Theoretical calculations can quantify the energy differences between these conformers, providing insight into their relative populations at different temperatures.

Table 1: Representative Calculated Geometrical Parameters for 2-Nitrophenol (as a proxy for this compound) This table is illustrative and based on typical results from DFT calculations on the parent compound. Actual values for this compound would require specific calculations.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O1.35-1.37
O-H0.96-0.98
C-N1.45-1.47
N-O (involved in H-bond)1.22-1.24
N-O (free)1.21-1.23
C-O-H105-107
C-C-N120-122
O-N-O123-125
H...O (intramolecular)1.8-2.0
C-C-O-H~0
C-C-N-O~0

Data compiled from typical DFT calculation results for 2-Nitrophenol.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of this compound can be described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions and electronic transitions. physchemres.orgijarset.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that relates to the chemical reactivity and stability of the molecule. ijarset.com A smaller gap generally indicates higher reactivity. For 2-Nitrophenol, the HOMO is typically localized on the phenyl ring and the hydroxyl group, while the LUMO is predominantly centered on the nitro group and the phenyl ring. This distribution suggests that the molecule can act as both an electron donor and acceptor.

DFT calculations for 2-nitrophenol have determined the HOMO-LUMO energy gap to be approximately 4.03 eV. longdom.org Another study using a different basis set found the gap to be 3.48 eV. dergipark.org.tr The substitution with deuterium in this compound is expected to have a negligible effect on the HOMO-LUMO gap as it primarily influences vibrational modes rather than the electronic distribution.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Nitrophenol (as a proxy for this compound) This table is illustrative and based on published data for the parent compound.

OrbitalEnergy (eV)
HOMO-6.0 to -6.5
LUMO-2.0 to -2.5
HOMO-LUMO Gap ~3.5 to 4.0

Data sourced from representative DFT studies on 2-Nitrophenol. longdom.orgdergipark.org.tr

Simulation of Spectroscopic Data and Vibrational Assignments

Computational methods are invaluable for simulating spectroscopic data, such as infrared (IR) and Raman spectra, and for providing detailed vibrational assignments. researchgate.net By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands and assign them to specific molecular motions. longdom.orgresearchgate.net

For this compound, the most significant changes in the vibrational spectrum compared to its non-deuterated counterpart will be observed for the modes involving the C-D bonds. The C-D stretching vibrations will appear at lower frequencies than the C-H stretching vibrations due to the heavier mass of deuterium. Similarly, C-D in-plane and out-of-plane bending modes will also be shifted. These isotopic shifts are highly specific and can be accurately predicted by DFT calculations.

A complete vibrational analysis involves the calculation of the potential energy distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode. longdom.org This allows for an unambiguous assignment of the observed spectral bands. For example, in the parent 2-nitrophenol, the six normal modes of the nitro group have been identified as anti-symmetric and symmetric NO2 stretching, NO2 rocking, wagging, scissoring, and torsion. longdom.org

Modeling of Isotope Effects and Reaction Mechanisms

The study of isotope effects is a powerful tool for elucidating reaction mechanisms. pharmacy180.comnumberanalytics.com By comparing the reaction rates of a deuterated compound like this compound with its non-deuterated analog, one can determine if a particular C-H bond is broken in the rate-determining step of a reaction. smolecule.com This is known as the kinetic isotope effect (KIE).

Theoretical modeling can predict the magnitude of the KIE by calculating the transition state structures and the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated species. cdnsciencepub.com The difference in zero-point vibrational energies between the C-H and C-D bonds is the primary origin of the primary kinetic isotope effect. pharmacy180.comnumberanalytics.com If the C-H/C-D bond is not broken during the rate-determining step, a smaller secondary isotope effect might still be observed. numberanalytics.com Computational modeling of reaction pathways involving this compound can provide detailed insights into the transition states and the role of specific bonds in the reaction mechanism. rsc.org

Intermolecular Interactions and Hydrogen Bonding Dynamics

2-Nitrophenol is known to form a strong intramolecular hydrogen bond. longdom.orgvedantu.comvaia.com However, it can also participate in intermolecular interactions, particularly in condensed phases or in solution. researchgate.net Quantum chemical calculations can be used to model these intermolecular interactions, such as the formation of dimers or clusters, and to study the dynamics of hydrogen bonding. researchgate.netnih.gov

The substitution of ring hydrogens with deuterium in this compound is not expected to directly alter the primary intramolecular hydrogen bond between the hydroxyl and nitro groups. However, it may subtly influence intermolecular interactions involving the phenyl ring, such as π-π stacking or interactions with solvent molecules. Molecular dynamics simulations, often employing force fields derived from quantum chemical calculations, can provide a dynamic picture of these interactions over time. These simulations can reveal how this compound molecules interact with each other and with their environment, shedding light on properties like solubility and crystal packing.

Future Research Trajectories and Methodological Innovations in 2 Nitrophenol D4 Studies

Development of Novel Synthetic Routes for Diverse Deuterated Nitrophenol Analogs

The synthesis of 2-Nitrophenol-d4 and its analogs is moving beyond traditional methods toward more efficient, selective, and diverse strategies. The primary goal is to create a toolbox of deuterated nitrophenols with various substitution patterns to probe a wider range of chemical and biological questions.

A common foundational method involves the deuteration of phenol (B47542) followed by nitration. smolecule.com For instance, phenol can be treated with deuterium (B1214612) oxide (D2O) in the presence of a catalyst to exchange hydrogen for deuterium atoms on the aromatic ring, after which the deuterated phenol is nitrated. smolecule.com However, this can produce a mixture of isomers, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041). rsc.org

Modern advancements focus on late-stage C-H activation and exchange, which allows for the introduction of deuterium into complex molecules with high precision. acs.org Catalytic hydrogen isotope exchange (HIE) reactions are at the forefront of this effort. acs.org

Key Novel Synthetic Strategies:

Platinum-Group Metal Catalysis: Platinum on carbon (Pt/C) has been shown to be a highly effective catalyst for H-D exchange on electron-rich aromatic rings, such as phenols, using D2O as the deuterium source. wikipedia.orgacs.org This method can achieve full deuteration under mild conditions, even at room temperature. wikipedia.orgacs.org Palladium and rhodium nanoparticles also catalyze selective H/D exchange, with the position of deuterium incorporation influenced by the substrate's structure and the catalyst's stabilizing agents. nih.gov

Iron-Based Catalysis: Stable N-Heterocyclic Carbene (NHC) iron complexes have emerged as active catalysts for hydrogen isotope exchange on aromatic hydrocarbons under mild conditions, tolerating a wide range of functional groups like esters and amides. nih.gov

Photocatalysis: Visible-light-driven photocatalysis using materials like ultrathin ZnIn2S4 has been demonstrated for the reductive deuteration of carbonyls, using D2O as the deuterium source. researchgate.net This points toward light-mediated methods for generating deuterated functional groups on aromatic rings.

Flow Chemistry: To improve efficiency, safety, and scale, flow chemistry is being adopted for deuteration reactions. ansto.gov.au Using flow reactors, high-temperature reactions can be precisely controlled, potentially reducing decomposition and improving selectivity in the synthesis of deuterated molecules. ansto.gov.au

These advanced synthetic methods enable the creation of a diverse library of deuterated nitrophenol analogs. By starting with appropriately substituted phenols, a wide variety of functional groups can be present on the aromatic ring before the deuteration and nitration steps. acs.org This allows for the synthesis of analogs tailored for specific research questions, such as probing electronic effects or specific metabolic pathways.

Synthetic Method Catalyst/Reagent Deuterium Source Key Advantages Potential for Analog Synthesis
Catalytic H-D ExchangePt/CD2OMild conditions, high efficiency for phenols. wikipedia.orgacs.orgApplicable to a wide range of substituted phenols.
Catalytic H-D ExchangeIron-NHC ComplexBenzene-d6Tolerates various functional groups. nih.govAllows for deuteration of nitrophenols with ester or amide groups.
Suzuki Coupling & MetathesisPd and Ru catalystsN/A (builds scaffold)Controlled construction of functionalized rings. acs.orgCan be adapted to create deuterated indene (B144670) rings from phenol precursors.
Flow ChemistryMetal catalysts (Pd, Pt)D2OIncreased efficiency, scalability, and safety. ansto.gov.auEnables large-scale production of various deuterated nitrophenols.

Integration of Multi-Modal Analytical Techniques for Enhanced Characterization

A single analytical technique is often insufficient to fully characterize a complex, isotopically labeled compound like this compound, especially when used in intricate biological or environmental matrices. The future of its analysis lies in the integration of multiple, complementary techniques—a multi-modal or "hyphenated" approach—to provide a comprehensive profile of the molecule. jetir.orgscientiaricerca.comiosrjournals.org

The primary goals of such an integrated approach are to confirm the isotopic purity (degree and position of deuteration), verify the chemical structure, and accurately quantify the compound and its metabolites or degradation products.

Core and Hyphenated Techniques:

Mass Spectrometry (MS): MS is fundamental for analyzing isotopically labeled compounds as it directly detects the mass difference between the labeled and unlabeled forms. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly crucial for distinguishing between different isotopic labels (e.g., 13C vs. 15N) when multiple labels are used. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the precise location of deuterium atoms within the molecule. wikipedia.org While MS confirms that labeling has occurred, NMR confirms where.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a workhorse technique for the analysis of volatile and semi-volatile compounds like nitrophenols. jetir.org It provides excellent separation and sensitive detection, making it ideal for quantifying this compound in environmental samples. jetir.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or for analyzing complex biological fluids, LC-MS is the preferred method. scientiaricerca.com Tandem MS (LC-MS-MS) adds another layer of specificity, reducing matrix interference and confirming compound identity through fragmentation patterns. researchgate.net

LC-NMR: The direct coupling of liquid chromatography with NMR spectroscopy allows for the structural elucidation of components in a mixture without prior isolation. scientiaricerca.com This can be invaluable for identifying unknown metabolites or degradation products of this compound.

The synergy of these techniques provides a robust characterization. For example, LC-MS can quantify the total amount of a deuterated compound and its metabolites in a cell lysate, while subsequent NMR analysis of isolated fractions can determine the exact structure and position of the deuterium label on those metabolites. This integration is critical for validating results and gaining deeper mechanistic insights. scientiaricerca.comresearchgate.net

Analytical Technique Information Provided Role in Multi-Modal Approach
Mass Spectrometry (MS)Mass-to-charge ratio, isotopic enrichment. wikipedia.orgCore technique for detection and quantification of labeled vs. unlabeled species.
NMR SpectroscopyPrecise location of deuterium atoms, structural confirmation. wikipedia.orgEssential for verifying the position of isotopic labels.
GC-MSSeparation and quantification of volatile compounds. jetir.orgStandard for environmental sample analysis.
LC-MS/MSSeparation and quantification of non-volatile compounds in complex matrices. researchgate.netKey for metabolomics and proteomics studies.
LC-NMRStructural elucidation of separated compounds without isolation. scientiaricerca.comPowerful for identifying unknown metabolites or degradation products.

Advanced Computational Modeling for Predictive Reactivity and Environmental Behavior

Computational chemistry is becoming an indispensable partner to experimental studies, offering predictive insights into the behavior of molecules like this compound. Advanced modeling, particularly using Density Functional Theory (DFT), can forecast the compound's reactivity and environmental fate, guiding experimental design and data interpretation.

Predicting Reactivity:

DFT calculations can model the electronic structure of this compound in detail. nih.gov This allows for the prediction of key properties that govern its chemical reactivity. A significant area of interest is the Kinetic Isotope Effect (KIE), where the heavier deuterium atom can alter reaction rates compared to protium (B1232500). Computational models can predict the magnitude of the KIE for specific reactions, providing mechanistic insights into pathways where a C-D bond is broken. rsc.org Furthermore, theoretical studies can investigate deuterium isotope effects on acid-base equilibria, predicting how deuteration alters the pKa of the phenolic hydroxyl group. researchgate.netembopress.org

Predicting Environmental Behavior:

A major challenge in environmental science is predicting how a pollutant will behave and degrade. chromatographyonline.com Computational models are being developed to predict the biodegradation pathways of organic contaminants. researchgate.netresearchgate.netwickerlab.org By combining quantum chemical calculations with machine learning approaches, it's possible to forecast the likely transformation products of this compound in various environmental compartments. chromatographyonline.comnih.gov These models can simulate different degradation mechanisms, such as oxidation or reduction, and predict the relative stability and further reactivity of the resulting products. researchgate.net This predictive power is crucial for assessing the environmental persistence and potential risks of the deuterated compound and its byproducts.

Modeling Approach Predicted Property Significance for this compound Research
Density Functional Theory (DFT)Electronic structure, vibrational frequencies. nih.govFoundation for predicting reactivity and spectroscopic properties.
Kinetic Isotope Effect (KIE) ModelingReaction rates, transition state energies. rsc.orgElucidates reaction mechanisms by predicting how deuteration affects reaction speed.
pKa Prediction ModelsAcidity constants in different media. researchgate.netembopress.orgUnderstands how deuteration impacts the compound's acid-base chemistry.
Biodegradation Pathway PredictionLikely transformation products, degradation rates. researchgate.netwickerlab.orgAssesses environmental fate and persistence without extensive experimental work.

Expansion of Isotopic Labeling Applications in Emerging Research Fields

While this compound and similar deuterated compounds are well-established as internal standards in quantitative analysis, their applications are expanding into new and exciting research areas. The unique properties conferred by isotopic labeling are being leveraged to push the boundaries of materials science, single-cell analysis, and high-throughput screening.

Emerging Applications:

Materials Science: Deuteration is being used to enhance the properties of advanced materials. For example, replacing hydrogen with deuterium can improve the stability and efficiency of organic light-emitting diodes (OLEDs). acs.org In polymer science, deuterated compounds are used to study degradation pathways in biodegradable materials, aiding in the development of more sustainable products. resolvemass.ca this compound could serve as a model compound to study the interaction and degradation of nitroaromatic pollutants on novel catalytic or adsorbent material surfaces. smolecule.com

Single-Cell Analysis: A major frontier in biology is the study of individual cells to understand heterogeneity within a population. Quantitative single-cell mass spectrometry can use deuterated internal standards, like d-irinotecan in one study, to quantify the uptake of drug molecules into individual cancer cells in real-time. nih.gov This approach could be adapted with this compound to study cellular toxicology or metabolism at the single-cell level, revealing cell-to-cell variations in response to environmental pollutants. The development of multiplexed workflows for single-cell proteomics also relies on isotopic labeling to increase throughput. embopress.org

High-Throughput Screening (HTS): In drug discovery and toxicology, HTS is used to rapidly test thousands of compounds. Isotopic labeling is emerging as a powerful tool in this field. Nonmetal isotope barcodes, including deuterium, can be used to label different biomolecules or cells, allowing for simultaneous analysis and imaging via techniques like secondary-ion mass spectrometry (SIMS). acs.orgharvard.edu This enables the spatial location and metabolism of different compounds to be tracked in a high-throughput manner. harvard.edu Stable-isotope-labeled probes are also used in HTS assays to screen for reactive metabolites. researchgate.net

These emerging fields represent a significant shift, using isotopic labels not just as passive quantitation tools but as active probes to enable new types of measurements and to modify material properties.

Emerging Field Application of Isotopic Labeling Potential Role for this compound
Materials Science Improving stability of OLEDs; studying polymer degradation. acs.orgresolvemass.caAs a probe to study surface interactions and catalytic degradation on novel materials.
Single-Cell Analysis Quantifying drug uptake in individual cells; multiplexed proteomics. embopress.orgnih.govTo study single-cell toxicology and metabolic responses to nitroaromatic pollutants.
High-Throughput Screening Isotopic barcodes for multiplexed analysis; screening for reactive metabolites. acs.orgresearchgate.netAs a model compound in HTS assays for environmental toxicology or bioremediation.

Q & A

Basic Research Questions

Q. How is 2-Nitrophenol-d4 synthesized and characterized for use as an internal standard in analytical chemistry?

  • Methodological Answer : this compound is synthesized via deuteration of the parent compound using H/D exchange reactions under controlled acidic or basic conditions. Purification involves recrystallization or chromatography to achieve ≥98 atom% deuterium enrichment, as specified in reagent catalogs . Characterization employs nuclear magnetic resonance (NMR) to confirm deuterium incorporation at positions 2,3,5,6 and mass spectrometry (MS) to verify isotopic purity .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 310–400 nm) is widely used. Deuterated analogs like this compound serve as internal standards to correct for matrix effects and ionization efficiency variations. Method validation requires calibration curves with ≤5% relative standard deviation (RSD) . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances sensitivity .

Q. How should researchers prepare and store this compound standards to ensure stability?

  • Methodological Answer : Stock solutions (e.g., 100 µg/mL in methanol) should be stored at −20°C in amber vials to prevent photodegradation. Purity checks via thin-layer chromatography (TLC) or HPLC are recommended every 6 months. Solid standards must be kept desiccated to avoid hygroscopic degradation .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy in predicting bond dissociation energies and nitro-group vibrational frequencies . Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Solvent interactions (e.g., water) are modeled using the polarizable continuum model (PCM) .

Q. How does deuteration impact the kinetic isotope effect (KIE) in this compound degradation studies?

  • Methodological Answer : Deuterium substitution at hydroxyl or aromatic positions alters reaction rates due to reduced zero-point energy in C-D vs. C-H bonds. For photodegradation experiments, measure rate constants (k_H/k_D) using UV irradiation under controlled pH. KIE values >1 indicate significant isotopic effects, requiring correction in environmental half-life predictions .

Q. How can researchers resolve contradictions in experimental data between this compound and its non-deuterated analog?

  • Methodological Answer : Discrepancies in chromatographic retention times or spectral profiles may arise from isotopic mass differences. Validate methods using paired calibration curves for both compounds. Statistical tools like Bland-Altman analysis or Deming regression quantify systematic biases . For computational disagreements, cross-validate DFT results with experimental IR/Raman spectra .

Q. What strategies optimize the separation of this compound from structurally similar isomers (e.g., 4-Nitrophenol-d4) in complex mixtures?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Adjust pH to 3.0 to enhance resolution between ortho- and para-isomers. Confirm peak identity via MS/MS fragmentation patterns (e.g., m/z 143 for this compound vs. m/z 139 for the non-deuterated form) .

Q. How can isotopic labeling with this compound improve metabolic tracking in biodegradation studies?

  • Methodological Answer : In microbial degradation assays, deuterated compounds enable tracking via stable isotope probing (SIP). Extract metabolites (e.g., 2-amino-4-nitrophenol) and analyze using LC-HRMS to distinguish labeled vs. unlabeled species. Isotopic enrichment ≥95% ensures minimal natural abundance interference .

Key Considerations for Experimental Design

  • Isotopic Interference : Account for natural abundance deuterium in solvents/reagents when using MS detection .
  • Computational Validation : Cross-check DFT-predicted vibrational frequencies with experimental IR data to avoid overfitting .
  • Ethical Compliance : Adhere to safety protocols (e.g., PRTR classification) due to nitro-group toxicity .

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